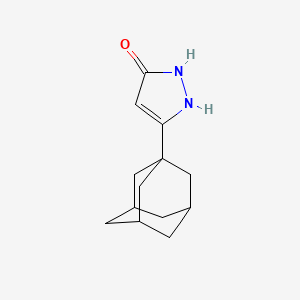![molecular formula C21H37N5O2 B5500212 1'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5500212.png)
1'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of chemicals that include pyrazole and piperidine derivatives. These compounds are synthesized and studied for various applications, mostly in medicinal chemistry due to their unique structural features and potential biological activities.
Synthesis Analysis
The synthesis of similar pyrazole derivatives typically involves multi-step chemical reactions starting from basic building blocks like pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate. The synthesis process can include steps like N-[11C]methylation, esterification, and intramolecular Claisen type reactions, leading to the formation of complex structures with high specificity (Xiaohong Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed through techniques like NMR, mass spectra, FT-IR, and UV–Visible spectroscopy, alongside X-ray crystallography. These methods provide detailed insights into the compound’s structural features, such as dihedral angles and molecular conformations (K. Kumara et al., 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including Suzuki−Miyaura reactions, amidation, and cyclocondensation reactions. Their reactivity is influenced by their specific functional groups and molecular structure. For example, the presence of methoxy and ethyl groups can affect the compound's nucleophilicity and electrophilicity, leading to different chemical behaviors and products (T. Ikemoto et al., 2005).
Applications De Recherche Scientifique
Synthesis of Novel PET Agents
- Research conducted by Wang et al. (2018) involved the synthesis of related pyrazole carboxamide derivatives as potential PET (Positron Emission Tomography) agents for imaging of IRAK4 enzyme in neuroinflammation. This indicates the utility of similar compounds in the development of diagnostic tools for neurological conditions (Wang et al., 2018).
Potential Anticancer Applications
- Studies by Bu et al. (2002) and Deady et al. (2003) synthesized and evaluated the cytotoxicity of derivatives of pyrazoloacridine and benzo[b][1,6]naphthyridine, indicating the relevance of these compounds in developing potential anticancer agents (Bu et al., 2002); (Deady et al., 2003).
Chemical Synthesis and Characterization
- Research by Hassan et al. (2014, 2015) on the synthesis and characterization of various pyrazole and pyrazolo[1,5-a]pyrimidine derivatives showcases the diverse chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Hassan et al., 2014); (Hassan et al., 2015).
Applications in Organic Chemistry
- Research by Takács et al. (2014) on alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation highlights the role of similar compounds in complex chemical reactions, relevant to the field of organic synthesis (Takács et al., 2014).
X-ray Powder Diffraction Data
- A study by Wang et al. (2017) provided X-ray powder diffraction data for a structurally related compound, showcasing the importance of such data in understanding the crystalline properties of these compounds (Wang et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
1-[1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N5O2/c1-4-26-16-19(17(2)23-26)14-24-11-7-20(8-12-24)25-10-5-6-18(15-25)21(27)22-9-13-28-3/h16,18,20H,4-15H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCNWWDJVUYQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2CCC(CC2)N3CCCC(C3)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5500135.png)
![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5500145.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5500151.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5500152.png)



![N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5500179.png)

![N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500191.png)

![N-[2-(2-furoylamino)-3-phenylacryloyl]leucine](/img/structure/B5500198.png)
![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5500205.png)